Home > Products > Screening Compounds P61622 > Galanthamine hydrobromide
Galanthamine hydrobromide -

Galanthamine hydrobromide

Catalog Number: EVT-7939276
CAS Number:
Molecular Formula: C17H22BrNO3
Molecular Weight: 368.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Galanthamine hydrobromide is classified as an alkaloid, a group of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This compound is specifically recognized for its therapeutic properties and is categorized under central nervous system agents. Its natural sources include bulbs of plants like Galanthus nivalis (snowdrop) and Narcissus pseudonarcissus (daffodil) .

Synthesis Analysis

Methods and Technical Details

The synthesis of galanthamine hydrobromide can be achieved through several methods, including extraction from natural sources and total synthesis.

  1. Extraction Method: This involves obtaining alkaloids from plant sources. The crude extract containing galanthamine is treated with hydrobromic acid to form galanthamine hydrobromide. The process typically includes:
    • Dissolving the alkaloid mixture in a suitable solvent.
    • Adding hydrobromic acid while maintaining low temperatures (0–5 °C) to precipitate the hydrobromide salt.
    • Filtration and purification steps to yield galanthamine hydrobromide with high purity (up to 99%) .
  2. Total Synthesis: Recent advancements have led to the development of synthetic routes that allow for the production of galanthamine hydrobromide in the laboratory. These methods often involve multiple steps, including:
    • Starting from commercially available precursors.
    • Utilizing various chemical reactions such as O-debenzylation and selective reductions to achieve the desired structure .
Molecular Structure Analysis

Structure and Data

Galanthamine hydrobromide has a complex molecular structure characterized by a tetracyclic framework. Its molecular formula is C17H21BrN2O3C_{17}H_{21}BrN_2O_3, with a molecular weight of approximately 367.27 g/mol. The structural representation includes:

  • A phenolic ring,
  • A nitrogen-containing bicyclic structure,
  • Hydroxyl groups contributing to its solubility and reactivity.

The compound's stereochemistry is significant for its biological activity, with specific enantiomers exhibiting different potencies .

Chemical Reactions Analysis

Reactions and Technical Details

Galanthamine hydrobromide participates in various chemical reactions, primarily related to its role as an acetylcholinesterase inhibitor. Key reactions include:

  1. Hydrolysis: Under acidic or basic conditions, galanthamine hydrobromide can hydrolyze, leading to the formation of galanthamine and hydrobromic acid.
  2. Thermal Decomposition: Studies indicate that galanthamine hydrobromide decomposes upon heating, releasing water and other gases at specific temperature ranges (518–843 K) . This thermal stability is crucial for storage and handling.
Mechanism of Action

Process and Data

The primary mechanism of action of galanthamine hydrobromide involves the inhibition of acetylcholinesterase. By preventing the breakdown of acetylcholine, it increases the concentration of this neurotransmitter at synaptic clefts, enhancing cholinergic signaling. This mechanism is particularly beneficial in treating cognitive decline associated with Alzheimer's disease.

Additionally, galanthamine may exert neuroprotective effects through modulation of nicotinic receptors, further contributing to its therapeutic profile .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Galanthamine hydrobromide exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and ethanol; this property aids in its formulation for pharmaceutical use.
  • Melting Point: The melting point ranges between 165–170 °C, indicating thermal stability under normal conditions.

These properties are critical for its application in pharmaceuticals and influence its formulation in dosage forms .

Applications

Scientific Uses

Galanthamine hydrobromide has several significant applications:

  1. Pharmaceutical Use: Primarily used in the treatment of Alzheimer's disease due to its cognitive-enhancing effects.
  2. Research: Employed in studies exploring cholinergic mechanisms in neurodegenerative diseases.
  3. Potential Therapeutics: Investigated for potential applications in other conditions such as myasthenia gravis and as a neuroprotective agent following nerve injuries.
Historical Context and Discovery of Galanthamine Hydrobromide

Early Isolation from Amaryllidaceae Species and Traditional Medicinal Use

The isolation of galanthamine (originally named "galanthamine") traces back to pioneering phytochemical work in the mid-20th century. Soviet researchers first reported an undefined alkaloid from Galanthus nivalis (common snowdrop) in 1947, with subsequent characterization from Galanthus woronowii in the early 1950s [1]. Simultaneously, Japanese investigators isolated the same compound—termed "lycoremine"—from Lycoris radiata (red spider lily), suggesting parallel ethnobotanical discovery pathways across distinct cultural traditions [1] [2]. These early identifications occurred against a backdrop of suspected but poorly documented traditional uses of Amaryllidaceae plants in Eastern European and Asian folk medicine for neurological and neuromuscular conditions, though conclusive ethnopharmacological evidence remains scarce [1].

The compound’s natural distribution spans multiple genera within the Amaryllidaceae family, with significant quantities later identified in Narcissus (daffodil) and Leucojum aestivum (snowflake) species [2] [5]. Early extraction methods faced substantial challenges due to low natural abundance (typically ~0.1% by bulb weight) and complex alkaloid matrices, necessitating labor-intensive purification protocols [1]. The initial industrial process developed in 1959 by Bulgarian chemist Dimitar Paskov enabled limited production primarily for Eastern European markets under the trade name Nivalin® [2] [6].

Table 1: Botanical Sources and Key Phytochemical Characteristics of Galanthamine

Plant SourceGeographical DistributionAlkaloid Content (%)Primary Traditional Applications
Galanthus nivalisEurope, Caucasus0.05–0.1Neuromuscular disorders
Galanthus woronowiiCaucasus, Northern Turkey0.08–0.15Neuropathic pain
Lycoris radiataEast Asia0.06–0.12"Herbal nervous system tonics"
Narcissus spp.Worldwide cultivation0.03–0.25Not formally documented

Evolution of Pharmacological Interest: From Neuromuscular Applications to Alzheimer’s Disease

Initial therapeutic applications capitalized on galanthamine’s acetylcholinesterase (AChE) inhibitory properties observed in vitro. Studies throughout the 1960s demonstrated superior muscle AChE inhibition compared to pyridostigmine, though slightly less potent than neostigmine [1] [3]. This pharmacological profile supported its adoption across Eastern Europe for:

  • Reversal of neuromuscular blockade post-anesthesia
  • Management of post-polio paralytic conditions
  • Treatment of peripheral neuropathies and radiculitis via subcutaneous injection or iontophoresis (typical doses: 15–25 mg/day for ≤80 days) [1] [3]

The critical transition toward central nervous system applications emerged from two key scientific developments:

  • Blood-Brain Barrier Penetration: Confirmation that its tertiary amine structure enabled efficient CNS access [1]
  • Cholinergic Hypothesis: The 1982 proposal linking acetylcholine deficiency to geriatric memory dysfunction [1]

Baraka and Harik’s seminal 1977 study demonstrated galanthamine’s ability to reverse scopolamine-induced delirium in humans—a pivotal finding that, with hindsight, foreshadowed its cognitive potential [1]. However, comprehensive Alzheimer’s development stalled until the 1990s due to:

  • Supply Constraints: Botanical sourcing limitations (~$40,000/kg)
  • Synthesis Challenges: Laboratory-scale syntheses with single-digit yields
  • Patent Fragmentation: Disputed intellectual property rights across multiple entities [1] [6]

Resolution came through industrial-scale synthesis optimization (yields increased >10-fold) and legal settlements (1997), enabling global Alzheimer’s drug approval (Reminyl®/Razadyne®) in 2000–2001 [1] [2] [7].

Table 2: Key Milestones in Galanthamine’s Pharmacological Repurposing

Time PeriodPrimary Therapeutic FocusKey AdvancesClinical Limitations
1950s–1980sPeripheral neuromuscularEstablished AChE inhibition profile; Subcutaneous/oral formulationsLimited geographical availability
1980s–1990sCognitive disordersScopolamine reversal proof-of-concept; Cholinergic hypothesis alignmentSupply shortages; Patent disputes
Post-2000Alzheimer’s diseaseIndustrial-scale synthesis; Dual mechanism discovery; FDA/EMA approvalsIneffective in advanced dementia
PresentNeurodegenerative expansionExploration in Lewy body dementia, schizophrenia, neuropathic painMixed clinical trial outcomes

Key Milestones in Structural Elucidation and Stereochemical Characterization

The complete structural characterization of galanthamine proved challenging due to its polycyclic framework and multiple chiral centers. Initial Soviet work in the 1950s identified the core alkaloid structure but lacked stereochemical precision [1]. Definitive elucidation established the molecular formula as C₁₇H₂₁NO₃, featuring a benzofurobenzazepine core with three chiral centers at positions C4a, C6, and C8a [2] [6]. The absolute configuration was resolved as (4aS,6R,8aS) through X-ray crystallography and advanced chiroptical methods, confirming the natural enantiomer’s stereochemistry [6] .

Critical breakthroughs in stereochemical analysis included:

  • Nuclear Magnetic Resonance (NMR): DP4 statistical analysis combining proton/carbon-13 datasets (>99% probability for (4aS,6R,8aS) configuration) [6]
  • Vibrational Circular Dichroism: Independent assignment of absolute configuration [6]
  • X-ray Crystallography: Atomic-resolution structure (PDB: 1DX6) of the galanthamine-AChE complex (1999)

Industrial synthesis required innovative approaches to overcome botanical sourcing limitations:

  • Early Synthetic Routes (1950s–1980s): Low-yielding multi-step sequences (<5% overall yield)
  • Biomimetic Synthesis (1990s): Radical oxidation/intramolecular oxidative coupling (yields improved to 15–20%)
  • Electrosynthesis: Alternative to chemical oxidants for key ring-forming steps [1] [6]

The hydrobromide salt (C₁₇H₂₂BrNO₃; CAS 1953-04-4) emerged as the preferred pharmaceutical form due to enhanced stability and crystallinity compared to the free base [5] [6]. Its molecular characteristics include:

  • Molecular Weight: 368.27 g/mol
  • Specific Rotation: [α]₂₀/D = -92.0° to -98.0° (c=1.4, H₂O)
  • Melting Point: 256°C (decomposition)
  • Solubility: 12 mg/mL in water; 10 mg/mL in DMSO [5] [6]

Table 3: Crystallographic and Spectroscopic Characteristics of Galanthamine Hydrobromide

Characterization MethodKey ParametersStructural Insights
X-ray CrystallographyPDB Ligand ID: GNT; Resolution: 1.8–2.5 ÅHydrogen bonding to AChE His440; π-stacking with Trp84
NMR Spectroscopy¹H/¹³C assignments; ROESY correlationsTrans-diaxial orientation of C3-H₃/C4a-H; Equatorial OH at C6
Mass Spectrometrym/z 288.1594 [M+H]⁺ (free base)Fragmentation patterns confirming ring connectivity
Computational ModelingDensity functional theory (DFT) optimizationsAllosteric binding site compatibility in α4β2/α7 nAChRs

Properties

Product Name

Galanthamine hydrobromide

IUPAC Name

(12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide

Molecular Formula

C17H22BrNO3

Molecular Weight

368.3 g/mol

InChI

InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17?;/m0./s1

InChI Key

QORVDGQLPPAFRS-JRDDSUJMSA-N

SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br

Isomeric SMILES

CN1CCC23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.